4-Oxazolecarboxamide, 2-(acetylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolecarboxamide, 2-(acetylamino)- is a chemical compound with the molecular formula C6H7N3O3. It belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 2-(acetylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-Oxazolecarboxamide, 2-(acetylamino)- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolecarboxamide, 2-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazolecarboxamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxamide, 2-(acetylamino)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
2-Aminoxazole-5-carbamide: Known for its anticancer properties.
2-Aminothiazole-5-carbamide: Also exhibits potent biological activities.
Uniqueness: 4-Oxazolecarboxamide, 2-(acetylamino)- stands out due to its unique combination of an oxazole ring and an acetylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
35629-43-7 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-acetamido-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10) |
InChI Key |
QSVMXWLBJNCBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CO1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.